3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid
CAS No.: 1221723-94-9
VCID: VC3427032
Molecular Formula: C14H14N2O6
Molecular Weight: 306.27 g/mol
* For research use only. Not for human or veterinary use.
![3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid - 1221723-94-9](/images/structure/VC3427032.png)
Description |
3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid is a complex organic compound featuring a pyrazole ring linked to a benzoic acid moiety. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features. The following sections will delve into its chemical properties, synthesis, and potential applications. Chemical Stability and ReactivityThe compound is stable under normal conditions but may react with strong acids or bases due to its carboxylic acid and methoxycarbonyl groups. SynthesisThe synthesis of 3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid typically involves several steps, including the formation of the pyrazole ring and its subsequent attachment to the benzoic acid moiety. The exact synthetic route may vary depending on the starting materials and desired yield. Potential ApplicationsThis compound could be explored in various fields due to its structural complexity and potential bioactivity:
Table 2: Potential Applications
|
||||||
---|---|---|---|---|---|---|---|
CAS No. | 1221723-94-9 | ||||||
Product Name | 3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid | ||||||
Molecular Formula | C14H14N2O6 | ||||||
Molecular Weight | 306.27 g/mol | ||||||
IUPAC Name | 3-[4-(2-hydroxyethyl)-3-methoxycarbonyl-5-oxo-4H-pyrazol-1-yl]benzoic acid | ||||||
Standard InChI | InChI=1S/C14H14N2O6/c1-22-14(21)11-10(5-6-17)12(18)16(15-11)9-4-2-3-8(7-9)13(19)20/h2-4,7,10,17H,5-6H2,1H3,(H,19,20) | ||||||
Standard InChIKey | WVVUOEBXRJPTLL-UHFFFAOYSA-N | ||||||
SMILES | COC(=O)C1=NN(C(=O)C1CCO)C2=CC=CC(=C2)C(=O)O | ||||||
Canonical SMILES | COC(=O)C1=NN(C(=O)C1CCO)C2=CC=CC(=C2)C(=O)O | ||||||
PubChem Compound | 47002482 | ||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume